2-Fluoro-2-(4-iodophenyl)propan-1-amine
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Overview
Description
“2-Fluoro-2-(4-iodophenyl)propan-1-amine” is a chemical compound that is used in scientific research for its diverse applications, including drug development, organic synthesis, and molecular imaging techniques. It is structurally similar to 4-Fluoroamphetamine, a stimulant of the phenethylamine class .
Scientific Research Applications
Chiral Derivatization Agents
2-Fluoro-2-phenyl-1-aminoethane, a related compound, has been synthesized and used as a chiral derivatizing agent. The enantiomers of this compound were separated, and their absolute configurations were determined. This demonstrates the compound's utility in the resolution of chiral acids by fluorine NMR, highlighting its application in analytical chemistry for chiral analysis (Hamman, 1989).
Nucleophilic Substitution Reactions
Research on nucleophilic attacks on carbon-carbon double bonds involving compounds with structural similarities to 2-Fluoro-2-(4-iodophenyl)propan-1-amine suggests mechanisms that could be relevant for synthesizing or modifying such compounds. These studies shed light on reaction kinetics, providing insights into how these compounds can be used in organic synthesis (Rappoport & Ta-Shma, 1971).
Photoprobes for Biochemical Research
2-Fluoro-4-nitroanisole, a compound structurally related to this compound, has been studied for its photosubstitution reactions with amines. This research indicates its potential as a biochemical photoprobe, useful in studies where light-induced reactions are required to tag or modify biological molecules (Pleixats et al., 1989).
Fluorine Atom Removal in Amination Reactions
Studies on the electrophilic amination of phenols, including those with fluoro substituents, demonstrate the feasibility of completely removing the fluorine atom in certain conditions. This process is significant for synthetic chemistry, offering a method to introduce amino groups in place of fluorine (Bombek et al., 2004).
Fluorine in Drug Development
Fluorine-containing compounds have been synthesized and evaluated for their biological activities, such as receptor affinities. This research underscores the importance of fluorine in drug design, particularly for modifying pharmacokinetic properties and enhancing biological activity (Claudi et al., 1990).
Properties
IUPAC Name |
2-fluoro-2-(4-iodophenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN/c1-9(10,6-12)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIKWYATCBJREJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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